7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone
Description
7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone is a fluorinated phthalazinone derivative characterized by a bicyclic aromatic core (phthalazinone) substituted with fluorine atoms and a trifluoromethylphenyl group. Its molecular structure includes:
- Position 7: A fluorine atom, enhancing lipophilicity and metabolic stability.
- Position 4: A 4-fluorophenyl group, contributing to π-π stacking interactions in biological targets.
- Position 2: A 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing effects and steric bulk.
This compound’s structural features are critical for its physicochemical properties, such as solubility, bioavailability, and receptor binding affinity.
Properties
IUPAC Name |
7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5N2O/c22-14-5-1-12(2-6-14)19-17-10-7-15(23)11-18(17)20(29)28(27-19)16-8-3-13(4-9-16)21(24,25)26/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMQIENFEPCGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C3=C2C=CC(=C3)F)C4=CC=C(C=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone, with the CAS number 339009-72-2, is a synthetic compound belonging to the phthalazinone class. This compound has garnered attention due to its potential biological activities, particularly in antifungal and anticancer applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone is C21H11F5N2O. Its structure features multiple fluorine substituents, which are known to influence biological activity by altering lipophilicity and electronic properties.
Antifungal Activity
Research indicates that phthalazinone derivatives exhibit varying degrees of antifungal activity. A study synthesized several polysubstituted phthalazinones, including derivatives similar to 7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone, and tested their efficacy against clinically relevant fungi.
Key Findings:
- Inhibition of Fungal Growth : The compound demonstrated significant antifungal activity against Cryptococcus neoformans and dermatophytes, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations (below 250 μg/mL) .
- Structure-Activity Relationship : The presence of specific substituents at the C-4 position was crucial for enhancing antifungal activity. Compounds lacking a methyl group at the N-2 position showed negligible activity .
Anticancer Activity
The anticancer potential of phthalazinone derivatives has also been explored. Compounds with similar structural motifs have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
Case Studies:
- Breast Cancer Models : In vitro studies demonstrated that phthalazinone derivatives could inhibit proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with conventional chemotherapeutics like doxorubicin. This combination led to enhanced cytotoxic effects .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased markers of cell death in treated cells.
Data Summary
The following table summarizes the biological activities observed for 7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone and related compounds:
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing phthalazinone moieties exhibit promising antitumor properties. In a study focusing on structure-activity relationships, derivatives of phthalazinones were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of fluorinated phenyl groups in the structure was found to enhance the antitumor activity significantly .
Anti-inflammatory Properties
Phthalazinones have also been reported to possess anti-inflammatory effects. A study demonstrated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The specific role of the trifluoromethyl group in modulating these effects is an area of ongoing research .
Neuroprotective Effects
The neuroprotective capabilities of phthalazinone derivatives are being explored, particularly in models of neurodegenerative diseases. Preliminary studies suggest that these compounds may help reduce neuronal cell death and improve cognitive function in animal models, indicating a potential therapeutic application for conditions such as Alzheimer's disease .
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
| Position | Substituent | Reactivity |
|---|---|---|
| C-7 | Fluorine | Potential site for displacement under strong nucleophilic conditions (e.g., SNAr with amines or thiols). |
| C-4 | 4-Fluorophenyl | Electron withdrawal enhances ring deactivation, reducing substitution likelihood. |
Cycloaddition Reactions
The phthalazinone core may participate in inverse electron-demand Diels-Alder (iEDDA) reactions, leveraging its electron-deficient diene character. For example:
-
iEDDA with Silyl Enol Ethers
Analogous tetrazine derivatives react with silyl enol ethers in the presence of BF3·OEt2 to form pyridazines . While unconfirmed for this compound, similar reactivity is plausible.
Proposed Reaction Pathway:
Key Factors:
-
Lewis acid (BF3) activates the phthalazinone by coordinating to nitrogen.
Cross-Coupling Reactions
Functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings is possible if halogenated intermediates are accessible. For example:
Limitations:
-
Direct coupling requires halogenation (e.g., bromination) at reactive positions, which is not documented for this specific compound.
Reduction/Oxidation of the Phthalazinone Core
The ketone group at position 1 may undergo reduction or oxidation:
-
Reduction
Catalytic hydrogenation (e.g., H2/Pd-C) could reduce the C=O group to C–OH or C–H, though steric hindrance may limit efficiency. -
Oxidation
Unlikely under mild conditions due to the stable aromatic system.
Functional Group Transformations
-
Trifluoromethyl Group
The –CF3 group is typically inert under standard conditions but may participate in radical reactions or electrophilic substitutions under extreme conditions.
Stability and Degradation
-
Hydrolytic Stability
The phthalazinone ring is stable in aqueous media under physiological pH, as evidenced by its use in PARP inhibitor formulations . -
Thermal Stability
Predicted decomposition temperature >250°C based on analog data .
Synthetic Routes and Byproducts
While direct synthesis data for this compound is limited, analogous phthalazinones are synthesized via:
Example Synthesis (Hypothetical):
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous phthalazinones:
Key Observations:
Substituent Effects on Solubility :
- The target compound’s fluorine atoms improve lipophilicity compared to methoxy () or aldehyde () groups. However, it is less lipophilic than dichloro analogs () due to smaller atomic size of F vs. Cl .
- The trifluoromethyl group in the target compound enhances metabolic resistance compared to trifluoromethoxy () .
Electronic and Steric Properties: Electron-withdrawing groups (F, CF3, Cl) increase electrophilicity of the phthalazinone core, favoring interactions with nucleophilic residues in enzyme active sites. For example, the target compound’s CF3 group may induce stronger binding than methoxy () or methyl () substituents . Steric bulk from 4-(trifluoromethyl)phenyl (target) vs. 4-(phenylsulfonyl)phenyl () affects conformational flexibility and target selectivity .
Synthetic Accessibility: The target compound’s synthesis likely involves halogenation and cross-coupling steps similar to ’s formyl-phthalazinone but with fluorinated aryl reagents . Triazole-containing analogs () require multistep cyclization, increasing synthetic complexity .
Biological Relevance :
Q & A
Q. What synthetic methodologies are reported for preparing phthalazinone derivatives, and how can they be adapted for synthesizing 7-fluoro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]-1(2H)-phthalazinone?
Methodological Answer:
- Chlorination and Nucleophilic Substitution : A common approach involves reacting phthalazinones with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to generate chlorinated intermediates, which are then substituted with fluorinated aryl groups. For example, 4-(4-methoxyphenyl)phthalazinone reacts with POCl₃/PCl₅ to form 1-chloro derivatives, which can be further functionalized via nucleophilic aromatic substitution (e.g., fluorophenyl groups) .
- Microwave-Assisted Synthesis : Recent advancements use microwave irradiation to accelerate reactions, improving yields and reducing reaction times for phthalazinone derivatives. This method is particularly effective for introducing trifluoromethyl groups .
- Key Considerations : Optimize reaction conditions (temperature, solvent) for fluorinated substituents, as fluorine’s electronegativity may hinder nucleophilic attack. Use spectral data (¹H/¹³C NMR, IR) to confirm substitution patterns.
Q. How are structural and purity analyses conducted for phthalazinone derivatives like this compound?
Methodological Answer:
Q. What biological activities are associated with phthalazinone derivatives, and how might fluorination enhance these properties?
Methodological Answer:
- PARP-1 Inhibition : Phthalazinones with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced binding to PARP-1’s catalytic domain. Fluorine atoms improve metabolic stability and blood-brain barrier penetration .
- Antitumor Activity : Derivatives with fluorinated aryl groups exhibit cytotoxic effects via topoisomerase inhibition or proteasome disruption. For example, 4-phenylphthalazinones suppress tumor growth in xenograft models .
- Cholinesterase Inhibition : Fluorinated phthalazinones demonstrate acetylcholinesterase (AChE) inhibition, relevant for Alzheimer’s disease research .
Advanced Research Questions
Q. How do substituent positions (e.g., 7-fluoro vs. 4-fluorophenyl) influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Steric and Electronic Effects :
- 7-Fluoro Substitution : The fluorine at position 7 increases electron density in the phthalazinone ring, enhancing nucleophilic attack resistance but improving π-π stacking in enzyme binding pockets.
- 4-Fluorophenyl Group : The para-fluorine on the phenyl ring stabilizes the aryl moiety via resonance, reducing metabolic oxidation .
- SAR Studies : Compare IC₅₀ values of analogs with substituent variations. For example, replacing 4-fluorophenyl with 4-chlorophenyl decreases PARP-1 inhibition by 10-fold due to reduced electronegativity .
Q. What strategies address contradictions in reported biological data for phthalazinone derivatives?
Methodological Answer:
- Assay Standardization : Discrepancies in IC₅₀ values may arise from differences in enzyme sources (e.g., human vs. murine PARP-1) or assay conditions (e.g., ATP concentration). Use recombinant human enzymes and standardized protocols .
- Off-Target Profiling : Screen for cross-reactivity with related enzymes (e.g., PDE4, PDE3) using molecular docking to identify non-specific binding .
- In Vivo Validation : Confirm in vitro findings using orthotopic tumor models to account for pharmacokinetic variability .
Q. How can computational methods guide the optimization of this compound for target selectivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with PARP-1’s NAD⁺-binding site to prioritize substituents that enhance hydrogen bonding (e.g., trifluoromethyl’s hydrophobic interactions) .
- QSAR Modeling : Develop quantitative models correlating substituent electronegativity (Hammett σ constants) with inhibitory potency. For example, higher σ values for fluorine improve PARP-1 binding .
- ADMET Prediction : Use tools like SwissADME to predict solubility and CYP450 metabolism, critical for reducing toxicity .
Q. What experimental designs are recommended for evaluating this compound’s potential in overcoming multidrug resistance (MDR) in cancer?
Methodological Answer:
- P-glycoprotein (P-gp) Inhibition Assays : Measure rhodamine-123 accumulation in MDR cell lines (e.g., MCF-7/ADR) to assess P-gp efflux blockade. Phthalazinones with hydrophobic substituents (e.g., trifluoromethylphenyl) often reverse MDR .
- Combination Therapy : Test synergy with paclitaxel or doxorubicin using Chou-Talalay analysis. Sub-IC₅₀ doses of the compound may sensitize resistant cells .
- Transcriptomic Profiling : Use RNA-seq to identify upregulated efflux transporters (e.g., ABCB1) post-treatment, guiding structural refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
